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Compound of Interest

Compound Name: 5-bromo-7-nitro-1H-indole

Cat. No.: B061722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 5-bromo-7-nitro-
1H-indole and its related analogs, 5-bromo-1H-indole and 5-nitro-1H-indole. Understanding the

distinct spectroscopic fingerprints of these molecules is crucial for their synthesis, identification,

and application in medicinal chemistry and drug development. This document presents

available experimental data, outlines detailed protocols for spectroscopic analysis, and offers a

logical workflow for characterization.

Comparative Spectroscopic Data
The introduction of electron-withdrawing groups, a bromine atom at the C5 position and a nitro

group at the C7 position, significantly influences the electronic environment of the indole ring

system. This is reflected in the spectroscopic data presented below. While a complete

experimental dataset for 5-bromo-7-nitro-1H-indole is not readily available in the public

domain, a comparison with its monosubstituted counterparts provides valuable insights into its

structural features.
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Spectroscopic
Technique

5-bromo-7-nitro-
1H-indole

5-bromo-1H-indole 5-nitro-1H-indole

¹H NMR (DMSO-d₆,

400 MHz)

δ 12.2 (s, 1H, NH),

8.30 (d, J=2.0 Hz, 1H,

H4), 8.15 (d, J=2.0

Hz, 1H, H6), 7.65 (t,

J=3.0 Hz, 1H, H2),

6.70 (dd, J=3.0, 2.0

Hz, 1H, H3)[1]

δ 11.2 (s, 1H, NH), 7.8

(s, 1H, H4), 7.3 (d,

1H, H7), 7.2 (d, 1H,

H6), 7.2 (t, 1H, H2),

6.4 (t, 1H, H3)[2]

δ 11.8 (s, 1H, NH), 8.6

(d, 1H, H4), 8.0 (dd,

1H, H6), 7.7 (t, 1H,

H2), 7.4 (d, 1H, H7),

6.6 (d, 1H, H3)

¹³C NMR Data not available

δ 134.5, 129.6, 125.1,

124.3, 121.5, 112.9,

112.5, 102.4

Data not available

IR (KBr, cm⁻¹)

Mentioned in

literature, specific data

not provided[3]

~3400 (N-H stretch),

~1450 (C=C stretch),

~780 (C-Br stretch)

~3400 (N-H stretch),

~1500 & ~1340 (NO₂

stretch), ~1450 (C=C

stretch)

UV-Vis (in 2-propanol,

λmax, nm)
Data not available Data not available 322[4]

Mass Spectrometry

(m/z)

Molecular Weight:

241.04[5]

[M]+ at 195/197 (due

to Br isotopes)[6]
[M]+ at 162

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indole derivatives.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: ≥1024.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using

an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Typical range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol,

methanol, or 2-propanol) of a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to obtain a final concentration that gives an absorbance reading

between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use the pure solvent as a blank to zero the instrument.

Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).

Mass Spectrometry (MS)
Sample Preparation:

For Electron Ionization (EI-MS), introduce a small amount of the solid sample directly into

the ion source via a direct insertion probe, or dissolve it in a volatile solvent for GC-MS

analysis.

For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

Instrumentation: A mass spectrometer with an appropriate ionization source (EI or ESI).

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Characterization
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel organic compound like 5-bromo-7-nitro-1H-indole.
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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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